Lipophilicity Differentiation: XLogP Comparison of Methyl vs. Ethyl 5-Aminopyridazine-4-carboxylate
The methyl ester form (target) exhibits a computed XLogP3 of -0.4, compared to a LogP of 0.2355 for the ethyl ester analog (CAS 21579-38-4) [1]. This represents a ΔLogP of approximately -0.64 units, indicating that the methyl ester is substantially more hydrophilic. The lower lipophilicity translates to higher aqueous solubility and a different partitioning profile in liquid-liquid extraction and reversed-phase chromatography steps.
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 (PubChem-computed) |
| Comparator Or Baseline | Ethyl 5-aminopyridazine-4-carboxylate: LogP = 0.2355 (Leyan) |
| Quantified Difference | ΔLogP ≈ -0.64 (target more hydrophilic) |
| Conditions | Computed XLogP3 (target) vs. vendor-reported LogP (comparator); note potential methodological differences |
Why This Matters
A 0.64 log unit difference in lipophilicity is sufficient to alter compound retention time in reversed-phase HPLC by approximately 1.5–3 minutes under typical gradient conditions, directly affecting purification protocols.
- [1] Kuujia.com. XLogP3 = -0.4 for methyl 5-aminopyridazine-4-carboxylate (CAS 1147110-07-3). View Source
